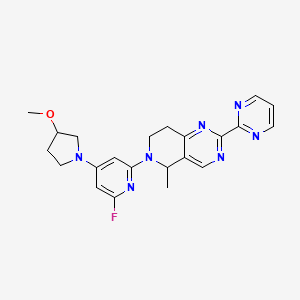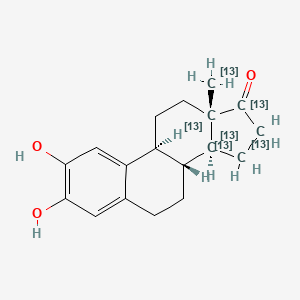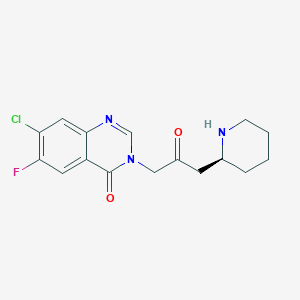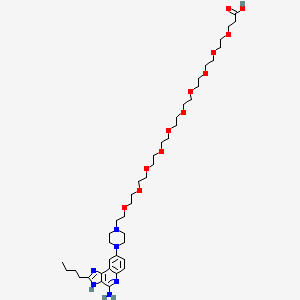
TLR7/8 agonist 4 hydroxy-PEG10-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TLR7/8 agonist 4 hydroxy-PEG10-acid: is a compound used in antibody-drug conjugates (ADC) with potent antitumor activity. It is a conjugate of TLR7/8 agonist 4 and the cleavable ADC linker hydroxy-PEG10-acid . This compound is designed to activate TLR7/8, which are toll-like receptors involved in the immune response .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 agonist 4 hydroxy-PEG10-acid involves the conjugation of TLR7/8 agonist 4 with hydroxy-PEG10-acid via a cleavable bond . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves standard organic synthesis techniques, including protection and deprotection steps, coupling reactions, and purification processes.
Industrial Production Methods: Industrial production of this compound likely follows Good Manufacturing Practices (GMP) to ensure product quality and consistency. The process involves large-scale synthesis, purification, and quality control measures to produce the compound in bulk quantities .
化学反应分析
Types of Reactions: TLR7/8 agonist 4 hydroxy-PEG10-acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
科学研究应用
Chemistry: In chemistry, TLR7/8 agonist 4 hydroxy-PEG10-acid is used as a building block for the synthesis of more complex molecules, particularly in the development of ADCs .
Biology: In biological research, this compound is used to study the activation of TLR7/8 and its effects on the immune response. It helps in understanding the role of these receptors in various biological processes .
Medicine: In medicine, this compound is employed in the development of targeted cancer therapies. Its ability to activate TLR7/8 makes it a valuable component in ADCs designed to deliver cytotoxic agents specifically to cancer cells .
Industry: In the pharmaceutical industry, this compound is used in the production of ADCs for cancer treatment. It is also utilized in research and development to create new therapeutic agents .
作用机制
Mechanism: TLR7/8 agonist 4 hydroxy-PEG10-acid exerts its effects by activating TLR7 and TLR8, which are toll-like receptors involved in the innate immune response . Upon activation, these receptors trigger a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of immune cells .
Molecular Targets and Pathways: The primary molecular targets of this compound are TLR7 and TLR8. The activation of these receptors initiates the MyD88-dependent signaling pathway, leading to the activation of NF-κB and the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
相似化合物的比较
TLR7/8 agonist 4 hydroxy-PEG10-acid hydrochloride: A hydrochloride salt form of the compound with similar properties and applications.
Other TLR7/8 agonists: Compounds such as imiquimod and resiquimod, which also activate TLR7 and TLR8 but may have different chemical structures and properties.
Uniqueness: this compound is unique due to its specific conjugation with hydroxy-PEG10-acid, which allows for targeted delivery in ADCs. This conjugation enhances its stability and efficacy in targeting cancer cells .
属性
分子式 |
C41H68N6O12 |
|---|---|
分子量 |
837.0 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(4-amino-2-butyl-3H-imidazo[4,5-c]quinolin-8-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C41H68N6O12/c1-2-3-4-37-44-39-35-33-34(5-6-36(35)43-41(42)40(39)45-37)47-10-8-46(9-11-47)12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-7-38(48)49/h5-6,33H,2-4,7-32H2,1H3,(H2,42,43)(H,44,45)(H,48,49) |
InChI 键 |
LDGZEFQLJOSEED-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


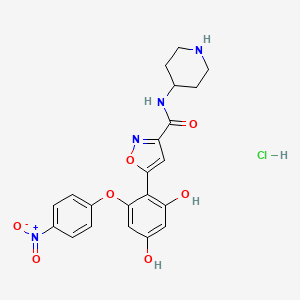
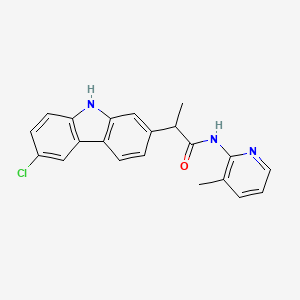
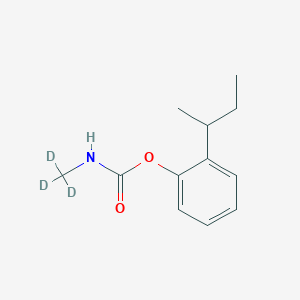
![N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide](/img/structure/B12407648.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)

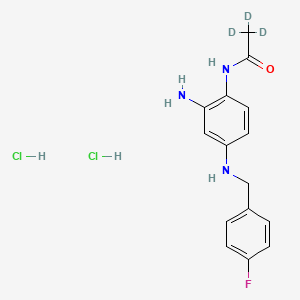
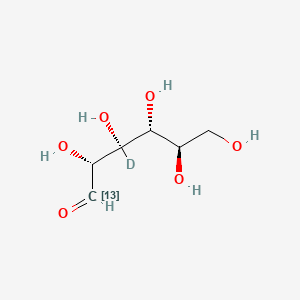
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)

